N-cyclobutylaniline
Overview
Description
N-cyclobutylaniline is an organic compound that belongs to the family of cycloalkyl anilines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of an aniline molecule
Mechanism of Action
Target of Action
N-cyclobutylaniline is primarily involved in the process of [4+2] annulation reactions with alkynes . The primary targets of this compound are the alkynes, which are a type of unsaturated hydrocarbon containing a triple bond .
Mode of Action
This compound interacts with its targets (alkynes) through a process known as [4+2] annulation . This process is catalyzed by self-doped Ti 3+ @TiO 2 and is mediated by singlet oxygen . Singlet oxygen is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the [4+2] annulation reaction with alkynes . This reaction leads to the formation of a variety of amine-substituted cyclohexenes . The process is overall redox neutral with perfect atom economy .
Result of Action
The result of this compound’s action is the formation of a wide variety of amine-substituted cyclohexenes . These compounds are formed through the [4+2] annulation reaction with alkynes . The reaction is efficient and can be performed multiple times without appreciable loss of activity .
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen. The [4+2] annulation reaction is mediated by singlet oxygen, which is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 . The reaction is also dependent on visible light . Therefore, the efficacy and stability of this compound’s action can be influenced by factors such as light exposure and oxygen availability.
Biochemical Analysis
Biochemical Properties
N-Cyclobutylaniline plays a significant role in biochemical reactions, particularly in the context of photoredox catalysis. It interacts with enzymes and proteins through mechanisms involving electron transfer. For instance, this compound can be oxidized to its corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This interaction leads to the formation of a distonic radical cation, which can further participate in various biochemical reactions. The compound’s ability to undergo such transformations highlights its potential as a versatile intermediate in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes. For example, the formation of radical cations from this compound can affect the redox state of cells, thereby influencing gene expression and metabolic activities . Additionally, the compound’s interactions with cellular components can lead to changes in cell function, such as alterations in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to participate in photoredox catalysis. Upon irradiation with visible light, this compound undergoes oxidation to form an amine radical cation . This radical cation can then engage in various binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound’s ability to generate reactive intermediates through photoredox processes is a key aspect of its molecular mechanism. These intermediates can interact with nucleophiles or other reactive species, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. The compound’s stability under different conditions, including exposure to light and varying temperatures, can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures may lead to degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher dosages, this compound may induce adverse effects, including toxicity and disruption of normal cellular functions. Animal studies have highlighted the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo oxidative transformations, leading to the formation of reactive intermediates that participate in further biochemical reactions These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can affect its bioavailability and efficacy in biochemical assays. Additionally, interactions with binding proteins can influence the compound’s stability and activity within cells.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation reaction of cyclobutylanilines with alkynes, catalyzed by visible light and self-doped titanium dioxide (Ti3+@TiO2) . This reaction is mediated by singlet oxygen generated via photosensitization of oxygen in the air by the self-doped titanium dioxide . Another method involves the use of iridium complexes as photocatalysts under inert atmospheres .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow photoredox catalysis. This method allows for the efficient and scalable synthesis of the compound under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions, where the cyclobutyl group is replaced by other functional groups.
Annulation: The [4+2] annulation reaction with alkynes is a prominent reaction involving this compound.
Common Reagents and Conditions:
Oxidation: Photoredox catalysts and visible light are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Annulation: Self-doped titanium dioxide (Ti3+@TiO2) and iridium complexes are used as catalysts for annulation reactions.
Major Products:
Oxidation: Amine radical cations and novel cyclic and acyclic organic motifs.
Substitution: Substituted aniline derivatives.
Annulation: Amine-substituted cyclohexenes.
Scientific Research Applications
N-cyclobutylaniline has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
N-cyclobutylaniline can be compared with other cycloalkyl anilines, such as:
- N-cyclopropylaniline
- N-cyclopentylaniline
- N-cyclohexylaniline
Uniqueness: this compound is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical reactivity and structural properties compared to other cycloalkyl anilines .
Properties
IUPAC Name |
N-cyclobutylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCUGMMQLDPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155342-90-8 | |
Record name | N-cyclobutylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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